
3-Pyridinecarboxylic acid, 2-hydroxypropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 2-hydroxypropyl ester: is an organic compound that belongs to the class of pyridinecarboxylic acid esters. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an ester group formed with 2-hydroxypropyl alcohol. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester typically involves the esterification of 3-Pyridinecarboxylic acid with 2-hydroxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and halides.
Major Products Formed:
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 2-Hydroxypropyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester is used as an intermediate in the synthesis of various organic compounds. It is also used as a building block in the preparation of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: In medicinal chemistry, this compound is used in the development of new drugs. It serves as a scaffold for the design of molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of various chemicals, including agrochemicals and pharmaceuticals. It is also used as a solvent and as a reagent in chemical reactions.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that cleave ester bonds. The resulting carboxylic acid and alcohol can then participate in various biochemical pathways, leading to the desired biological effects.
類似化合物との比較
3-Pyridinecarboxylic acid, ethyl ester: Similar in structure but with an ethyl group instead of a 2-hydroxypropyl group.
3-Pyridinecarboxylic acid, 3-hydroxypropyl ester: Similar in structure but with the hydroxypropyl group attached at the third position of the pyridine ring.
3-Pyridinecarboxylic acid, 2-propenyl ester: Similar in structure but with a propenyl group instead of a 2-hydroxypropyl group.
Uniqueness: 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester is unique due to the presence of the 2-hydroxypropyl group, which imparts specific chemical properties to the compound. This group can participate in hydrogen bonding and other interactions, making the compound useful in various applications where these interactions are important.
特性
CAS番号 |
61379-44-0 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
2-hydroxypropyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-7(11)6-13-9(12)8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3 |
InChIキー |
SVNDKURPKOXEKI-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)C1=CN=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


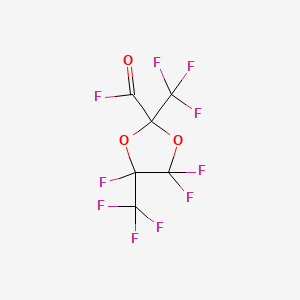
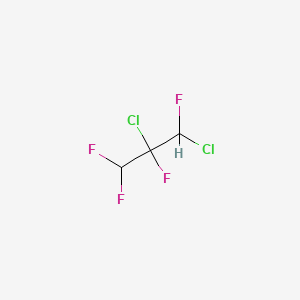
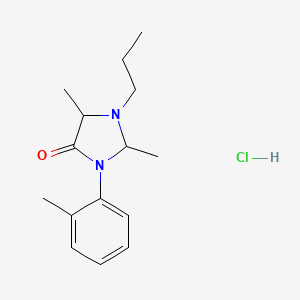
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
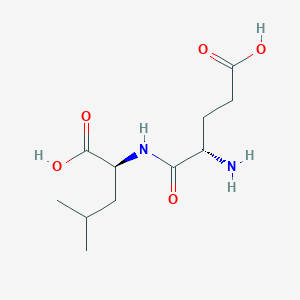
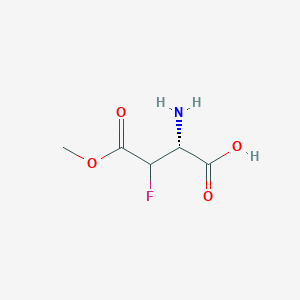
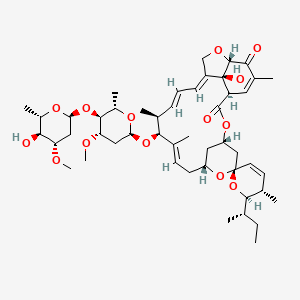
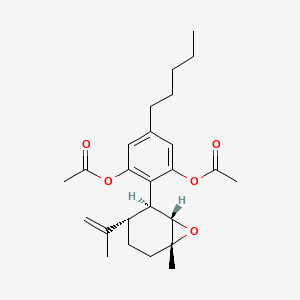


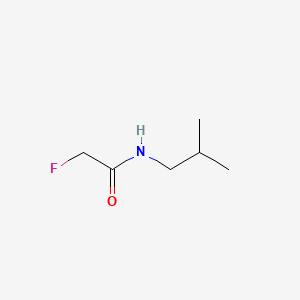


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
